![molecular formula C12H23NO2 B1380042 Ethyl 3-amino-3-cyclohexylbutanoate CAS No. 1512113-65-3](/img/structure/B1380042.png)
Ethyl 3-amino-3-cyclohexylbutanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-3-cyclohexylbutanoate consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C12H23NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h10-11H,2-9,13H2,1H3
. Physical And Chemical Properties Analysis
Ethyl 3-amino-3-cyclohexylbutanoate has a molecular weight of 213.32 g/mol . It is a white crystalline powder. It is soluble in ethanol, methanol, and chloroform, but insoluble in water.Scientific Research Applications
Chemical Synthesis
Ethyl 3-amino-3-cyclohexylbutanoate is a chemical compound with the molecular formula C12H23NO2 . It can be used as a starting material or intermediate in the synthesis of other complex molecules in chemical research .
Anti-Cancer Activity
A related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, has been synthesized and tested for anti-cancer activity against human gastric cancer cell lines . While this is not the exact compound you asked about, it suggests that Ethyl 3-amino-3-cyclohexylbutanoate could potentially be modified and studied for similar applications.
Analytical Chemistry
Ethyl 3-amino-3-cyclohexylbutanoate could potentially be used in analytical chemistry, for instance, as a standard or reference compound in techniques such as NMR, HPLC, LC-MS, UPLC & more .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-3-cyclohexylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h10H,3-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKHYVVOGIYWTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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